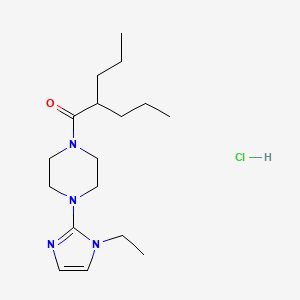
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride is a useful research compound. Its molecular formula is C17H31ClN4O and its molecular weight is 342.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride is a synthetic organic molecule with a complex structure that suggests potential pharmacological applications. This article explores its biological activity, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features:
- Imidazole moiety : Known for its role in influencing neurotransmitter systems.
- Piperazine ring : Associated with various pharmacological activities, including interactions with serotonin and dopamine receptors.
- Propylpentanone structure : Contributes to the overall hydrophobicity and potential bioactivity of the molecule.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, including:
- Neurotransmitter receptors : Potential modulation of serotonin and dopamine pathways.
- Enzymatic inhibition : Possible inhibition of enzymes involved in inflammatory processes.
Key Pathways
The compound may influence critical signaling pathways such as:
- NF-kB pathway : Involved in immune response and inflammation.
- MAPK/ERK pathway : Associated with cell proliferation and survival.
Biological Activity
Research indicates that compounds with structural similarities often exhibit significant biological effects. The following table summarizes findings related to this compound's biological activity compared to similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Imidazole, piperazine | Antitumor, neuropharmacological | Multifunctional pharmacophore |
| Sulfapyridine | Sulfonamide structure | Antimicrobial | Used in inflammatory bowel disease |
| Imipramine | Piperazine ring, tricyclic structure | Antidepressant | Known for serotonin reuptake inhibition |
In Vitro Studies
Preliminary studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, in assays measuring cell viability, concentrations of the compound demonstrated significant reductions in proliferation rates in breast and lung cancer cell lines.
Case Studies
A notable study involved the administration of the compound in animal models of anxiety and depression. Results indicated a reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent. The mechanism was linked to enhanced serotonergic activity.
Comparative Analysis
Comparative studies with other imidazole and piperazine derivatives reveal that this compound has a unique profile due to its combination of functional groups. This uniqueness may confer advantages in terms of receptor selectivity and potency.
特性
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-propylpentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O.ClH/c1-4-7-15(8-5-2)16(22)20-11-13-21(14-12-20)17-18-9-10-19(17)6-3;/h9-10,15H,4-8,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVVSCYYNXGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=CN2CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














